physicochemical properties of 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid
physicochemical properties of 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic Acid
Abstract
This technical guide provides a comprehensive analysis of the (CAS No. 14347-75-2), a heterocyclic compound of interest in medicinal chemistry and drug development. Thiazolidine-4-carboxylic acid derivatives are recognized for their diverse biological activities, including roles as prodrugs of L-cysteine and as scaffolds for novel therapeutic agents such as influenza neuraminidase inhibitors.[1][2] This document consolidates available computational data, outlines authoritative experimental protocols for property determination, and provides expert insights into the interpretation and significance of these properties for research and development professionals. The guide covers molecular structure, computed properties relevant to drug-likeness, standard synthesis and characterization techniques, and detailed methodologies for determining critical parameters like pKa, LogP, and aqueous solubility.
Molecular Structure and Identification
2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid is a derivative of L-cysteine, formed by the condensation of the amino acid with isobutyraldehyde. This reaction creates a five-membered thiazolidine ring with two stereocenters, at C2 and C4. The structure incorporates a secondary amine, a thioether, and a carboxylic acid functional group, which collectively dictate its chemical behavior and physical properties.
| Identifier | Value | Source |
| IUPAC Name | 2-propan-2-yl-1,3-thiazolidine-4-carboxylic acid | ChemScene[3] |
| CAS Number | 14347-75-2 | ChemScene[3] |
| Molecular Formula | C₇H₁₃NO₂S | ChemScene[3] |
| Molecular Weight | 175.25 g/mol | ChemScene[3] |
| SMILES | O=C(C1NC(C(C)C)SC1)O | ChemScene[3] |
Computational Physicochemical Properties and Drug-Likeness
In silico predictions are invaluable in early-stage drug discovery for forecasting a compound's pharmacokinetic profile. The properties of 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid have been computationally estimated, providing a preliminary assessment of its drug-likeness, often evaluated against criteria such as Lipinski's Rule of Five.
| Property | Predicted Value | Significance in Drug Development |
| LogP (Octanol-Water Partition Coefficient) | 0.7581[3] | Measures lipophilicity, influencing membrane permeability and absorption. A value < 5 is generally preferred. |
| Topological Polar Surface Area (TPSA) | 49.33 Ų | Predicts transport properties. A TPSA < 140 Ų is associated with good oral bioavailability. |
| Hydrogen Bond Donors | 2[3] | The amine (N-H) and carboxylic acid (O-H) groups. Fewer than 5 is favorable for membrane permeability. |
| Hydrogen Bond Acceptors | 3[3] | The carbonyl oxygen, hydroxyl oxygen, and amine nitrogen. Fewer than 10 is favorable. |
| Rotatable Bonds | 2[3] | Indicates molecular flexibility. Fewer than 10 is associated with better oral bioavailability. |
Expert Insight: The computed properties for this molecule align well with Lipinski's Rule of Five, suggesting a high probability of good oral bioavailability. Its low molecular weight, moderate lipophilicity (LogP < 1), and acceptable TPSA make it an attractive scaffold for further derivatization and optimization in drug discovery programs.
Synthesis and Structural Elucidation
The synthesis of 2-substituted thiazolidine-4-carboxylic acids is typically a straightforward condensation reaction. The structural integrity and purity of the synthesized compound must then be rigorously confirmed using a suite of spectroscopic techniques.
Representative Synthesis Protocol
This protocol is adapted from established literature procedures for the synthesis of similar thiazolidine derivatives.[4][5] The core mechanism involves the reaction of L-cysteine with an appropriate aldehyde—in this case, isobutyraldehyde.
Caption: General workflow for the synthesis of 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid.
Detailed Steps:
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Dissolve L-cysteine hydrochloride (1 equivalent) in distilled water.
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In a separate flask, dissolve isobutyraldehyde (1 to 1.1 equivalents) in ethanol.
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Add the ethanolic aldehyde solution to the aqueous L-cysteine solution with vigorous stirring.
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Allow the reaction to stir at room temperature for approximately 24 hours, monitoring for the formation of a precipitate.
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Upon completion, place the reaction vessel in an ice bath to maximize precipitation.
-
Collect the solid product via suction filtration.
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Wash the precipitate several times with cold ethanol to remove unreacted starting materials and impurities.
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Dry the product under vacuum to yield the final compound.
Spectroscopic Characterization Profile
While specific spectra for this exact molecule are not publicly available, its structure allows for the confident prediction of key spectroscopic features based on well-established principles and data from analogous compounds.[6][7]
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¹H NMR Spectroscopy:
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Carboxylic Acid (O-H): A broad singlet is expected in the downfield region (δ 10-12 ppm). This signal will disappear upon a D₂O shake, a definitive test for an exchangeable acidic proton.[7]
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Thiazolidine Ring Protons: Complex multiplets are expected for the protons at C2, C4, and C5 (δ 3-5 ppm).
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Isopropyl Group (CH): A multiplet (septet) is expected for the single proton on the tertiary carbon.
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Isopropyl Group (CH₃): Two doublets are expected for the diastereotopic methyl groups, integrating to 6 protons.
-
-
¹³C NMR Spectroscopy:
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Carbonyl Carbon (C=O): A signal is expected in the highly deshielded region of δ 170-180 ppm.[6]
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Thiazolidine Ring Carbons: Signals for C2, C4, and C5 are expected between δ 30-70 ppm.
-
Isopropyl Group Carbons: Signals for the tertiary and methyl carbons will appear in the upfield region (δ 15-40 ppm).
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
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O-H Stretch (Carboxylic Acid): A very broad and strong absorption from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimer.[6]
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C-H Stretch: Sharp peaks around 2870-2990 cm⁻¹.
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C=O Stretch (Carbonyl): A strong, sharp absorption around 1710 cm⁻¹.
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N-H Stretch: A moderate absorption may be visible around 3300-3400 cm⁻¹.
-
-
Mass Spectrometry (MS):
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Using electrospray ionization (ESI), the expected protonated molecular ion peak would be [M+H]⁺ at m/z 176.07.
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Key Physicochemical Parameters: Experimental Determination
The following sections detail the gold-standard experimental protocols required to validate and expand upon the computational data. These methods are designed to be self-validating and provide the robust, high-quality data required by regulatory bodies and for publication.
Acidity Constant (pKa) by Potentiometric Titration
Causality: The pKa value is critical as it dictates the ionization state of the molecule at a given pH. This profoundly impacts aqueous solubility, membrane permeability, and receptor binding. For this molecule, we expect two pKa values: one for the carboxylic acid (typically pKa ≈ 2-4) and one for the protonated secondary amine (typically pKa ≈ 6-9).[8]
Caption: Experimental workflow for pKa determination via potentiometric titration.
Protocol:
-
Preparation: Accurately weigh 10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. A co-solvent like methanol may be used if solubility is low, but its concentration should be kept minimal and consistent. Calibrate a high-precision pH meter.
-
Titration: Place the solution in a jacketed beaker at a constant temperature (25 °C). Titrate with a standardized solution of 0.1 M NaOH, adding the titrant in small, precise increments (e.g., 0.02 mL) using a burette.
-
Data Recording: Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa of the carboxylic acid will be the pH at the point where half of the first equivalent of NaOH has been added. The pKa of the amine will be the pH at the half-equivalence point between the first and second equivalence points.
Lipophilicity (LogP) by Shake-Flask Method
Causality: LogP is the benchmark measure of a compound's lipophilicity. It governs how a drug partitions between the aqueous environment of the blood and the lipid environment of cell membranes, directly impacting absorption and distribution.
Protocol:
-
System Preparation: Prepare a mutually saturated system of n-octanol and a relevant aqueous buffer (e.g., phosphate buffer, pH 7.4, to determine the distribution coefficient, LogD, which is more physiologically relevant for ionizable compounds).
-
Partitioning: Dissolve a known concentration of the compound in the aqueous phase. Add an equal volume of the saturated n-octanol.
-
Equilibration: Vigorously shake the mixture in a sealed vial for a set period (e.g., 1-2 hours) at a constant temperature to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the aqueous (C_aq) and octanol (C_oct) layers using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate LogP (or LogD) using the formula: LogP = log₁₀(C_oct / C_aq). The experiment should be repeated at least in triplicate for statistical validity.
Conclusion and Future Directions
2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid presents a promising chemical profile based on computational analysis. Its structure adheres to key principles of drug-likeness, suggesting potential for good oral bioavailability. This guide has provided the foundational knowledge required for its practical application in a research setting, detailing its synthesis, predicted spectroscopic signature, and the authoritative experimental protocols needed to confirm its critical physicochemical properties.
Future research should focus on the experimental validation of the properties outlined herein. Determining the precise pKa, LogD₇.₄, and aqueous solubility will be paramount for designing formulation strategies and interpreting biological assay results. Furthermore, given the established biological activities of related thiazolidines, this compound serves as a valuable starting point for medicinal chemistry campaigns targeting a range of diseases.[2][9]
References
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PubChem. 2-(Propan-2-yl)-1,3-thiazole-4-carboxylic acid. [Link]
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ResearchGate. One-Pot Synthesis of 2-Isopropyl-3-benzyl-1,3-thiazolidin-4-ones and 2-Phenyl-3-isobutyl-1,3-thiazolidin-4-ones from Valine, Arenealdehydes and Mercaptoacetic Acid. [Link]
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Pakistan Journal of Pharmaceutical Sciences. Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. [Link]
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Scilit. Synthesis and NMR studies of thiazolidine‐4‐carboxylic acid derivatives containing a nitro ester function. [Link]
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University of Calgary. pKa chart. [Link]
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PubMed. Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. [Link]
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Chemistry LibreTexts. 11.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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YouTube. CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. [Link]
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